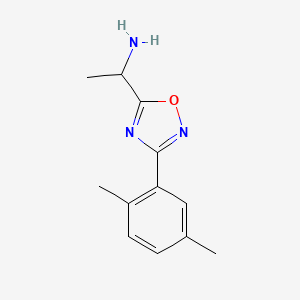
5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina es un compuesto orgánico heterocíclico que contiene tanto un anillo de piridina como un anillo de imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 2-bromo-3-metoxipirimidina con imidazol en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente polar como la dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, el proceso de purificación puede implicar técnicas como la recristalización o la cromatografía para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación y reducción: El anillo de imidazol puede participar en reacciones redox, lo que lleva a la formación de diferentes estados de oxidación.
Reacciones de ciclización: El compuesto puede sufrir una mayor ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones típicamente implican el uso de solventes polares y bases para facilitar la sustitución.
Reacciones de oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de imidazol sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes estados de oxidación del anillo de imidazol.
Aplicaciones Científicas De Investigación
5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores para procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina implica su interacción con objetivos y vías moleculares específicos. El anillo de imidazol puede interactuar con enzimas y receptores, modulando su actividad. El átomo de bromo también puede participar en enlaces de halógenos, lo que influye en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(1H-Imidazol-2-il)piridina: Carece de los sustituyentes bromo y metoxilo, lo que lleva a diferentes propiedades químicas y reactividad.
5-Bromo-2-(1H-imidazol-2-il)piridina: Estructura similar pero carece del grupo metoxilo, lo que afecta su solubilidad y actividad biológica.
3-Metoxipirimidina:
Unicidad
5-Bromo-2-(1H-imidazol-2-il)-3-metoxipirimidina es única debido a la presencia de ambos sustituyentes bromo y metoxilo, que confieren propiedades químicas y biológicas distintas. Estos sustituyentes pueden influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-4-6(10)5-13-8(7)9-11-2-3-12-9/h2-5H,1H3,(H,11,12) |
Clave InChI |
HRLJKGNDGHWCJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)Br)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

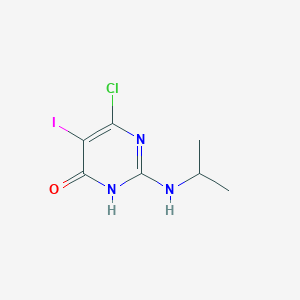
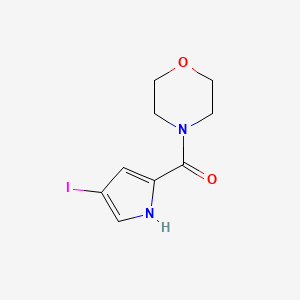
![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)
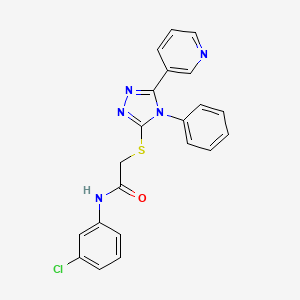


![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
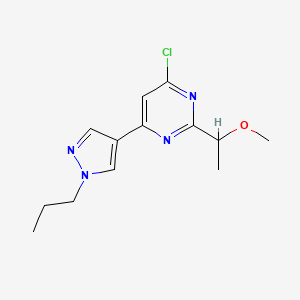
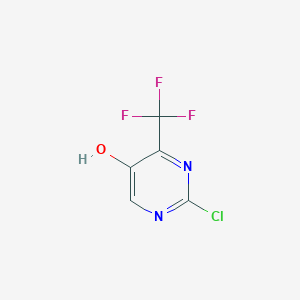
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
